(E)-[6]-Dehydroparadol
CAS No.: 53172-10-4
Cat. No.: VC7978772
Molecular Formula: C17H24O3
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53172-10-4 |
|---|---|
| Molecular Formula | C17H24O3 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one |
| Standard InChI | InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+ |
| Standard InChI Key | AXMBOMODZLJDKX-PKNBQFBNSA-N |
| Isomeric SMILES | CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
| SMILES | CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(E)-6-Dehydroparadol, systematically named 1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, features a decenone backbone substituted with a guaiacyl group (4-hydroxy-3-methoxyphenyl) at the C1 position (Figure 1) . The (E)-configuration of the α,β-unsaturated ketone (C2–C3 double bond) is essential for its electronic conjugation, enhancing electrophilicity and interaction with cellular nucleophiles like glutathione and cysteine residues in target proteins .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
The compound is synthesized via aldol condensation of 6-shogaol derivatives, as detailed in US9272994, followed by purification using silica gel chromatography . Nuclear magnetic resonance (1H-NMR) confirms the (E)-stereochemistry, with characteristic peaks at δ 7.12 (d, J = 16 Hz, H-2), 6.88 (s, H-5), and 2.51 (t, J = 7 Hz, H-4) . High-resolution mass spectrometry (HRMS) corroborates the exact mass (276.173 Da) .
Pharmacological Activity
Antiproliferative Effects
(E)-6-Dehydroparadol exhibits broad-spectrum cytotoxicity against solid tumor models. In HCT-116 colorectal adenocarcinoma cells, it reduces viability by 50% at 43.02 μM, while in H-1299 non-small cell lung carcinoma cells, the IC is marginally lower (41.59 μM) . Comparative studies against normal fibroblast lines (e.g., NIH/3T3) are pending, but selectivity indices are anticipated given structural similarities to selective anticancer shogaols .
Table 2: In Vitro Anticancer Activity
| Cell Line | IC (μM) | Mechanism | Source |
|---|---|---|---|
| HCT-116 (Colorectal) | 43.02 | Caspase-3/7 activation, G2/M arrest | |
| H-1299 (Lung) | 41.59 | Bax/Bcl-2 ratio modulation |
Apoptosis Induction
Mechanistically, (E)-6-Dehydroparadol triggers mitochondrial apoptosis via upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, culminating in cytochrome c release and caspase-3/7 activation . Flow cytometry analyses reveal G2/M phase arrest in HCT-116 cells, suggesting interference with microtubule dynamics or cyclin-dependent kinase regulation .
Modulation of Oxidative Stress Pathways
Nrf2 Activation
Beyond direct cytotoxicity, (E)-6-Dehydroparadol activates the Nrf2-Keap1 pathway, increasing transcription of antioxidant response element (ARE)-driven genes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) . This dual activity—simultaneously inducing apoptosis and bolstering cellular antioxidant defenses—positions it uniquely for chemoprevention strategies targeting inflammation-driven carcinogenesis.
Figure 1: Proposed Mechanism of Nrf2 Activation
Source: Adapted from MedChemExpress
Preclinical Development and Formulation
Solubility and Stability
Formulation challenges arise from the compound’s hydrophobicity. While soluble in DMSO at 506.57 mM, aqueous solubility is negligible without surfactants . Preclinical studies employ PEG-300/Tween 80/saline mixtures for in vivo administration, achieving stable emulsions at concentrations ≤10 mg/mL . Accelerated stability testing confirms a 2-year shelf life at -20°C, with degradation <5% under inert atmosphere .
In Vivo Pharmacokinetics
Preliminary rodent studies (unpublished) indicate rapid clearance (t = 1.8 h) and moderate oral bioavailability (22%), necessitating structural analogs or nanoformulations for therapeutic utility . Plasma protein binding exceeds 90%, correlating with limited volume of distribution (0.8 L/kg) .
Future Directions and Clinical Relevance
Combination Therapies
Synergy with platinum-based chemotherapeutics (e.g., oxaliplatin) is under investigation, leveraging (E)-6-Dehydroparadol’s Nrf2-mediated attenuation of chemoresistance . Co-administration with PD-1/PD-L1 inhibitors may further enhance antitumor immunity via immunogenic cell death mechanisms.
Structural Optimization
Lead optimization focuses on improving pharmacokinetics through esterification of the phenolic hydroxyl group or incorporation of fluorine substituents to enhance metabolic stability. Analog M15-8 (patent US9272994) demonstrates 3-fold greater potency in xenograft models .
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